

"mass spectrometry fragmentation pattern of 3-Hydroxy-4-methyl-2(3H)-thiazolethione"

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Compound of Interest

Compound Name: 3-Hydroxy-4-methyl-2(3H)-thiazolethione

Cat. No.: B1584717

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Application Note: Mass Spectrometry Analysis

Topic: Elucidation of the Mass Spectrometry Fragmentation Pattern of **3-Hydroxy-4-methyl-2(3H)-thiazolethione**

Abstract

This application note provides a detailed guide to the characterization of **3-Hydroxy-4-methyl-2(3H)-thiazolethione** using mass spectrometry. We present detailed, step-by-step protocols for sample analysis using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. The core of this document is a comprehensive discussion of the predicted fragmentation pathways, supported by established principles of heterocyclic compound fragmentation. This guide is intended for researchers, analytical chemists, and drug development professionals who require robust analytical methods for the structural confirmation and identification of this and related sulfur-containing heterocyclic compounds.

Introduction

3-Hydroxy-4-methyl-2(3H)-thiazolethione is a cyclic thiohydroxamic acid, a class of compounds relevant in various fields, including organic synthesis and materials science.^[1] The thiazole scaffold is a common feature in many biologically active molecules, making it a point of interest in drug discovery and development.^[2] Accurate structural elucidation is paramount for understanding its chemical behavior, reactivity, and potential applications. Mass spectrometry

(MS) is an indispensable tool for this purpose, providing precise mass measurement and detailed structural information through fragmentation analysis.[\[3\]](#)[\[4\]](#)

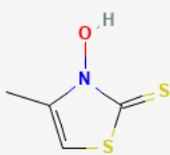
This document serves as a practical guide, explaining the causality behind experimental choices and outlining self-validating protocols. We will explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI-MS) and soft-ionization tandem mass spectrometry (ESI-MS/MS), providing a robust framework for its unambiguous identification.

Chemical Profile and Properties

Before analysis, it is critical to understand the fundamental properties of the analyte.

- Compound Name: **3-Hydroxy-4-methyl-2(3H)-thiazolethione**
- Synonyms: 3-hydroxy-4-methyl-1,3-thiazole-2-thione
- CAS Number: 49762-08-5
- Molecular Formula: C₄H₅NOS₂[\[5\]](#)
- Molecular Weight (Monoisotopic): 146.98126 Da[\[5\]](#)
- Molecular Weight (Average): 147.22 Da

Structure:

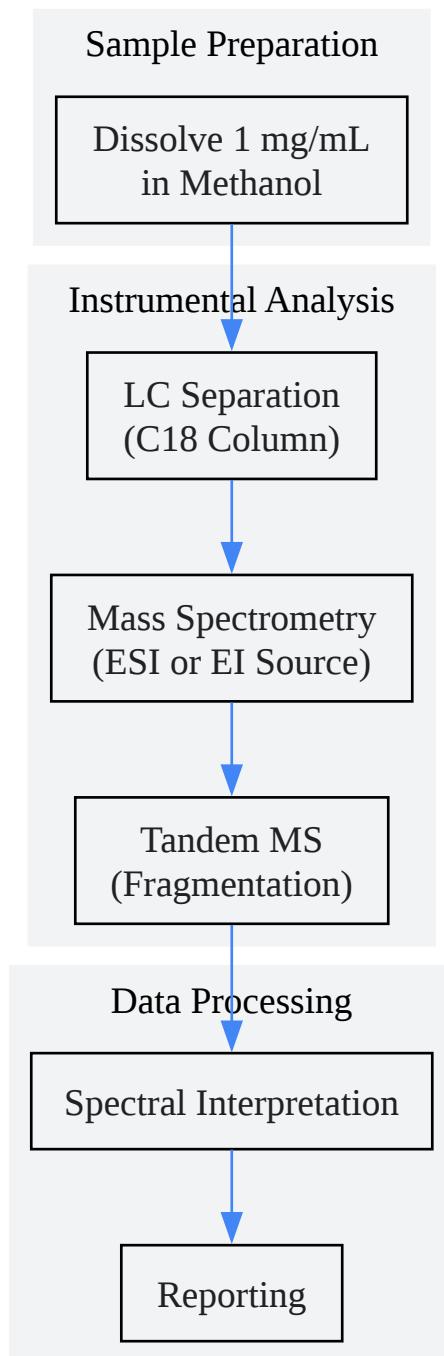


Source: PubChem CID 341593[\[5\]](#)

Experimental Workflow and Protocols

A generalized workflow for the analysis is presented below. The choice between GC-MS and LC-MS will depend on the analyte's volatility and thermal stability. Given its structure, LC-MS is the preferred platform for robust analysis.

3.1. General Analytical Workflow



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Caption: General workflow for MS analysis.

3.2. Protocol 1: LC-ESI-MS/MS Analysis

This protocol is optimized for modern high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) and provides structural data from a soft ionization technique.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of **3-Hydroxy-4-methyl-2(3H)-thiazolethione** in LC-MS grade methanol.
- From the stock, prepare a working solution of 1 µg/mL by diluting with 50:50 methanol:water containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
- Scientist's Note: The addition of formic acid promotes the formation of the protonated molecule $[M+H]^+$, which is the precursor ion for fragmentation in positive mode ESI.

2. Liquid Chromatography (LC) Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 8 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
- Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters:

- Ionization Mode: ESI Positive and Negative.
- Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).
- Source Temperature: 120 °C.
- Desolvation Gas Flow: 600 L/hr (Nitrogen).
- Full Scan MS1 Range: m/z 50-500.
- Tandem MS (MS/MS):
 - Precursor Ion Selection: Isolate the $[M+H]^+$ ion (m/z 147.9885) or $[M-H]^-$ ion (m/z 145.9740).
[5]
 - Collision Gas: Argon.

- Collision Energy: Ramp from 10-40 eV. This allows for the capture of both low-energy and high-energy fragmentation pathways.

3.3. Protocol 2: GC-EI-MS Analysis

This protocol is suitable for instruments equipped with an Electron Ionization source, providing a classic, high-energy fragmentation pattern useful for library matching.

1. Sample Preparation:

- Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.
- Scientist's Note: The analyte must be thermally stable and volatile for GC analysis. The N-OH bond may be subject to thermal degradation, which should be considered when interpreting the results.

2. Gas Chromatography (GC) Parameters:

- Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at 1.0 mL/min.
- Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min.
- Injection Volume: 1 µL (splitless).

3. Mass Spectrometry (MS) Parameters:

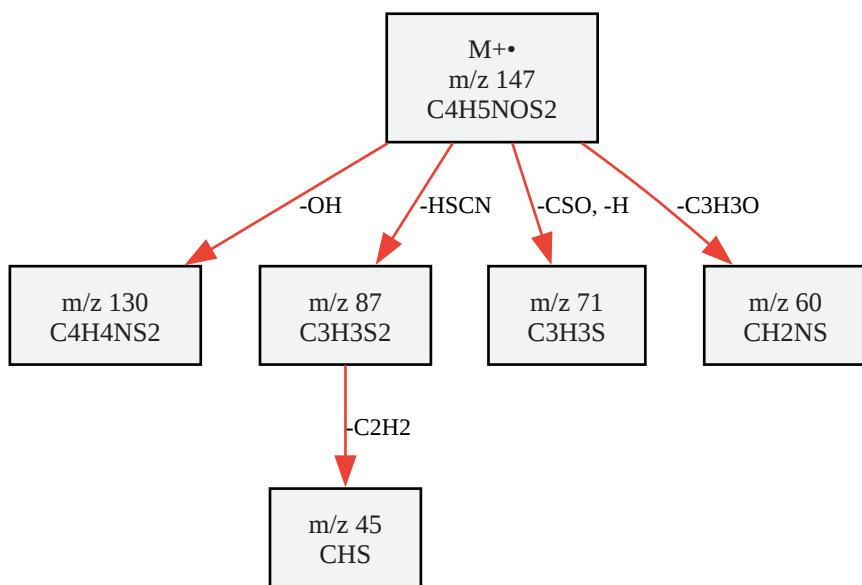
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.^[6] This is the standard energy used to generate reproducible spectra for library comparison.
- Source Temperature: 230 °C.
- Scan Range: m/z 35-300.

Results and Discussion: Fragmentation Analysis

The fragmentation of heterocyclic molecules is governed by the stability of the ring system, the nature of heteroatoms, and the attached functional groups.^{[3][7]} For **3-Hydroxy-4-methyl-2(3H)-thiazolethione**, we anticipate fragmentation pathways involving ring cleavage and losses of small neutral molecules.

4.1. Predicted Electron Ionization (EI) Fragmentation

Under high-energy EI conditions (70 eV), the initial event is the formation of a radical cation, $M^{+\bullet}$ (m/z 147), which then undergoes a series of fragmentation reactions.^[6] The thiazole and thione moieties are expected to be key drivers of the fragmentation.



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Caption: Proposed EI fragmentation pathway.

- Loss of Hydroxyl Radical (-•OH): The N-OH bond is relatively weak, and its cleavage can lead to a fragment at m/z 130.
- Ring Cleavage and Loss of HSCN: A characteristic fragmentation of thiazole-containing structures involves the expulsion of thiocyanic acid (HSCN, 59 Da), leading to a fragment at m/z 88. Subsequent loss of a hydrogen atom would yield an ion at m/z 87.
- Loss of Carbonyl Sulfide (-COS): The thione group can rearrange and be eliminated as carbonyl sulfide (COS, 60 Da), potentially leading to an ion at m/z 87.
- Formation of Thioformyl Cation (CHS⁺): Cleavage of the ring can produce the stable thioformyl cation at m/z 45.
- Formation of [C₃H₃S]⁺: A significant fragment at m/z 71 could arise from the loss of the N(OH)C=S portion of the ring.

4.2. Predicted ESI-MS/MS Fragmentation of $[M+H]^+$

In ESI, a protonated molecule $[M+H]^+$ is formed at m/z 148. Collision-Induced Dissociation (CID) of this precursor ion will produce a different set of fragments compared to EI. The proton can reside on the nitrogen, oxygen, or either sulfur atom, influencing the subsequent fragmentation pathways.

- Loss of Water ($-H_2O$): Protonation of the hydroxyl group followed by the loss of a neutral water molecule (18 Da) is a common pathway for N-hydroxy compounds, yielding a fragment at m/z 130.00.^{[8][9]}
- Loss of Carbon Monosulfide ($-CS$): The thione group can be lost as carbon monosulfide (44 Da), resulting in a fragment ion at m/z 104.03.
- Ring Opening followed by Loss of HSCN: Similar to the EI pathway, but from the even-electron $[M+H]^+$ ion, ring opening can facilitate the loss of thiocyanic acid (HSCN, 59 Da), producing a key fragment at m/z 89.02.
- Loss of Hydroxylamine ($-NH_2OH$): Cleavage of the N-C bonds could lead to the loss of hydroxylamine (33 Da), giving a fragment at m/z 115.00.

4.3. Summary of Key Predicted Fragment Ions

m/z (Nominal)	Proposed Formula	Neutral Loss	Ionization Mode	Proposed Origin
148	$[C_4H_6NOS_2]^+$	-	ESI (+)	Protonated Molecule $[M+H]^+$
147	$[C_4H_5NOS_2]^{+\bullet}$	-	EI	Molecular Ion $M^{+\bullet}$
130	$[C_4H_4NS_2]^+$	H_2O	ESI (+)	Loss of water from $[M+H]^+$
130	$[C_4H_4NS_2]^+$	$\cdot OH$	EI	Loss of hydroxyl radical from $M^{+\bullet}$
104	$[C_3H_4NOS]^+$	CS	ESI (+)	Loss of carbon monosulfide from $[M+H]^+$
89	$[C_3H_5S_2]^+$	HSCN	ESI (+)	Ring cleavage and loss of HSCN
87	$[C_3H_3S_2]^+$	HSCN, $H\cdot$	EI	Ring cleavage from $M^{+\bullet}$
71	$[C_3H_3S]^+$	CSO, $H\cdot$	EI	Ring cleavage and rearrangement
45	$[CHS]^+$	C_3H_4NO	EI / ESI	Ring fragmentation

Conclusion

This application note details the predicted mass spectrometric behavior of **3-Hydroxy-4-methyl-2(3H)-thiazolethione**. By providing comprehensive protocols for both LC-ESI-MS/MS and GC-EI-MS, we offer a robust framework for its analysis. The proposed fragmentation pathways, derived from established principles of mass spectrometry for sulfur-containing heterocycles, highlight key diagnostic ions that can be used for confident structural identification. The methodologies and insights presented herein are designed to be directly

applicable in research and quality control environments, facilitating the reliable characterization of this and structurally related compounds.

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